1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
CAS No.: 2193059-30-0
Cat. No.: VC12006581
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid - 2193059-30-0](/images/structure/VC12006581.png)
Specification
CAS No. | 2193059-30-0 |
---|---|
Molecular Formula | C13H14N2O4 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | 1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
Standard InChI | InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19) |
Standard InChI Key | NBORCBVUQIUYQF-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Canonical SMILES | CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
The compound features a fused pyrrole-pyridine core substituted with a tert-butyl group at the 1-position and carboxylic acid moieties at the 3- and 5-positions. Key structural attributes include:
The tert-butyl group enhances steric bulk, influencing reactivity and binding interactions, while the dicarboxylic acid functionalities enable participation in hydrogen bonding and metal coordination .
Synthetic Pathways
Boc Protection Strategy
A common synthesis route involves tert-butoxycarbonyl (Boc) protection of the pyrrole nitrogen, followed by carboxylation. For example:
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Boc Protection: Reaction of pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA) yields the Boc-protected intermediate .
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Carboxylation: Palladium-catalyzed carbonylation or directed lithiation followed by CO₂ quenching introduces carboxylic acid groups at the 3- and 5-positions .
Example Reaction Conditions:
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Boc Protection: 24 h at 25°C in DCM with TEA (yield: 98.2%) .
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Carboxylation: Pd(OAc)₂, Cs₂CO₃, and CO gas in dioxane at 90°C (yield: 63–77%) .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs). In a study by RSC Advances (2021), analog 4h demonstrated IC₅₀ values of 7 nM (FGFR1) and 9 nM (FGFR2), attributed to hydrogen bonding with kinase active sites .
Compound | Target | IC₅₀ (nM) | Notes |
---|---|---|---|
Analog 4h | FGFR1 | 7 | Induces apoptosis in 4T1 breast cancer cells |
Analog 4h | FGFR2 | 9 | Inhibits cell migration |
Anti-Proliferative Effects
The dicarboxylic acid groups enhance solubility and target engagement, as seen in analogs tested against 4T1 breast cancer cells (IC₅₀: 0.8–25 μM) .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.65 (s, 9H, tert-butyl), 6.62 (d, J = 3.6 Hz, pyrrole-H), 8.42 (d, J = 5.3 Hz, pyridine-H) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, consistent with rigid aromatic systems .
Applications in Drug Discovery
Lead Optimization
The low molecular weight (288.30 g/mol) and balanced logP (~2.11) make this compound a promising lead for CNS-penetrant drugs .
Case Studies
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